Cyclohexanesulfonyl fluoride
Overview
Description
Cyclohexanesulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₁₁FO₂S. It is a sulfonyl fluoride derivative of cyclohexane and is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be electrophilic warheads . They are used by both medicinal chemists and chemical biologists . Sulfonyl fluorides, such as this compound, have been found to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As an electrophilic warhead, it engages with nucleophiles under suitable reaction conditions . This leads to new activation methods and the creation of intriguing functional groups .
Biochemical Pathways
This compound, as a type of sulfonyl fluoride, is involved in various biochemical pathways. For instance, fluoride is known to mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . .
Pharmacokinetics
It is known that the balance of reactivity and stability of sulfonyl fluorides, including this compound, is attractive for applications, particularly due to their resistance to hydrolysis under physiological conditions .
Result of Action
The result of this compound’s action is the creation of new functional groups through its interaction with its targets . This leads to the development of new synthetic methods . .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity and stability of sulfonyl fluorides, including this compound, are influenced by physiological conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids. This method features mild reaction conditions and uses readily available reagents . The process typically involves the use of fluorinating agents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF₂) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of cyclohexanesulfonic acid followed by fluorination. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
Cyclohexanesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a methane backbone.
Benzenesulfonyl Fluoride: Contains a benzene ring instead of a cyclohexane ring.
Tosyl Fluoride: A toluene derivative with a sulfonyl fluoride group.
Uniqueness: Cyclohexanesulfonyl fluoride is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
cyclohexanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGOLOUIMTJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958013 | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-42-3 | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 368-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for cyclohexanesulfonyl fluoride as described in the research?
A1: The research paper describes a method for preparing this compound by reacting cyclohexanethiol (C6H11SH) with a mixture of hydrogen fluoride (HF) and nitrogen dioxide (NO2). [] This reaction is carried out at temperatures below 30 °C. The overall reaction can be summarized as follows:
Q2: What is the typical yield for the synthesis of this compound using this method?
A2: The research states that the yield for this reaction ranges from 30-80%. [] Factors such as reaction temperature, concentration of reactants, and reaction time can influence the final yield.
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